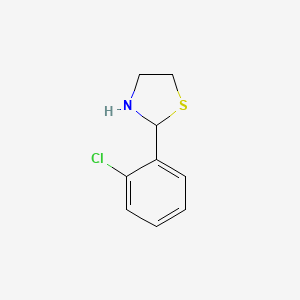

![molecular formula C10H20ClNO B1350119 2-[(Diethylamino)methyl]cyclopentanone hydrochloride CAS No. 82343-79-1](/img/structure/B1350119.png)

2-[(Diethylamino)methyl]cyclopentanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

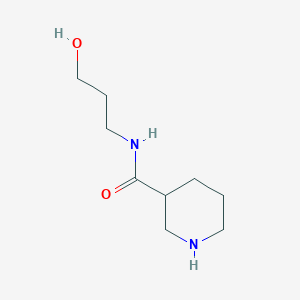

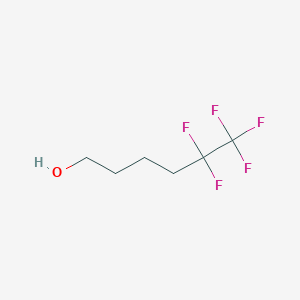

2-[(Diethylamino)methyl]cyclopentanone hydrochloride is a chemical compound with the CAS Number: 82343-79-11. It has a molecular weight of 205.731. The IUPAC name for this compound is 2-[(diethylamino)methyl]cyclopentanone hydrochloride1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Molecular Structure Analysis

The InChI code for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride is 1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H1. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride are not available in the web search results.Applications De Recherche Scientifique

Photoprocesses and Spectral Properties

The spectral, luminescent, and spectral–kinetic properties of cyclopentanone derivatives, including those with diethylamino substituents, have been extensively studied. These studies reveal that the introduction of electron-donating substituents like diethylamino groups leads to significant shifts in both the absorption and fluorescence maxima. This behavior is crucial for applications in photochemistry where these compounds can be used as photosensitizers or in the development of photostable dyes. The photoprocesses in these compounds, upon laser irradiation, show intersystem crossing to the triplet state, indicating potential applications in photodynamic therapy and photoinduced electron transfer processes (Gutrov et al., 2019).

Synthetic Chemistry Applications

Cyclopentanones are valuable intermediates in synthetic organic chemistry, facilitating the construction of complex molecules. Techniques involving intramolecular acylation of alkylsilanes demonstrate the utility of cyclopentanone structures for generating cyclic compounds. These methods underscore the importance of cyclopentanone derivatives in the synthesis of natural products, pharmaceuticals, and materials science (Kuwajima & Urabe, 2003).

Antimicrobial Activity

Research on cyclopentanone derivatives has also shown potential antimicrobial activity. The modification of cyclopentanone frameworks, such as those carried out in the synthesis of various derivatives, can lead to compounds with significant biological activity. This opens up possibilities for the development of new antimicrobial agents based on cyclopentanone structures, highlighting their importance in medicinal chemistry and drug development (Rauf & Jahan, 2005).

Jasmonic Acid Derivatives

The cyclopentanone ring is a core structure in jasmonic acid and its derivatives, which are plant hormones involved in defense mechanisms and stress responses. These compounds have been studied for their synthesis, biological activities, and potential applications in agriculture and pharmaceuticals. Research underscores the cyclopentanone structure's significance in developing new therapeutics and agrochemicals (Pirbalouti, Sajjadi, & Parang, 2014).

Eco-Friendly Solvent Applications

Cyclopentanone and its derivatives, such as cyclopentyl methyl ether (CPME), have been explored for their use as eco-friendly solvents. CPME's favorable properties, such as low peroxide formation rate and stability under various conditions, make it suitable for applications in biotechnology, bioeconomy, and green chemistry. This research emphasizes the role of cyclopentanone structures in promoting sustainable chemical practices and processes (de Gonzalo, Alcántara, & Domínguez de María, 2019).

Safety And Hazards

I couldn’t find specific safety and hazard information for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.

Please note that the information provided is based on the data available from the web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a chemical supplier.

Propriétés

IUPAC Name |

2-(diethylaminomethyl)cyclopentan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAFMJGHNKNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377771 |

Source

|

| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Diethylamino)methyl]cyclopentanone hydrochloride | |

CAS RN |

82343-79-1 |

Source

|

| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

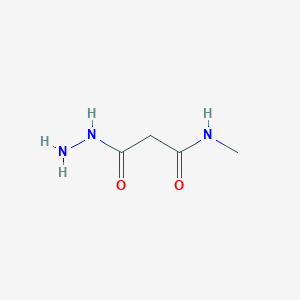

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

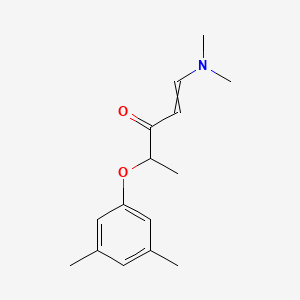

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

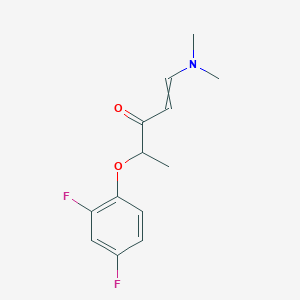

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)